molecular formula C10H16O B3052052 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene CAS No. 38142-45-9

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene

Cat. No.: B3052052
CAS No.: 38142-45-9
M. Wt: 152.23 g/mol
InChI Key: UIMAEYMKYMNCGW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is an organic compound with a unique structure that features a cyclohexene ring substituted with a methyl group, a hydroxymethyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene with a suitable alkylating agent, followed by the introduction of the hydroxymethyl and vinyl groups through subsequent reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The vinyl group can be reduced to form an ethyl group.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Ethyl-substituted cyclohexene derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a more oxidized state, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simpler analog without the methyl, hydroxymethyl, and vinyl substitutions.

    1-Methylcyclohexene: Lacks the hydroxymethyl and vinyl groups.

    4-Vinylcyclohexene: Lacks the methyl and hydroxymethyl groups.

Uniqueness

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is unique due to the presence of all three substituents (methyl, hydroxymethyl, and vinyl) on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.

Biological Activity

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene is a compound with significant potential in biological applications. This article explores its synthesis, biological activity, and relevant research findings, highlighting its antimicrobial, antioxidant, and cytotoxic properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with hydroxymethyl and vinyl groups. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing byproducts.

Common Synthetic Methods

  • Reaction with Hydroxymethyl Compounds : This method involves the use of formaldehyde or its derivatives to introduce the hydroxymethyl group.
  • Vinylation Processes : Utilizing vinyl halides or similar reagents allows for the introduction of the vinyl group onto the cyclohexene framework.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies conducted on brain homogenates indicate that it significantly inhibits lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage.

Test System Inhibition Percentage
Brain Lipid Homogenates75% at 50 µM

This activity suggests that it may have protective effects against neurodegenerative diseases linked to oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments reveal mixed results depending on the concentration and cell type used. For instance, in embryonic bovine lung (EBL) cells, the compound showed a CC50 value indicating moderate toxicity.

Cell Line CC50 (µM)
EBL Cells25 µM
HeLa Cells>100 µM

These findings highlight the need for careful evaluation in therapeutic contexts, particularly regarding dosage and potential side effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load, supporting its potential as a topical antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in animal models exposed to oxidative stress. The administration of the compound resulted in reduced markers of oxidative damage in brain tissues, suggesting therapeutic potential for conditions like Alzheimer's disease.

Properties

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAEYMKYMNCGW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316370
Record name (+)-Limonen-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Clean citrus aroma with mint undertones
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.955-0.977 (20°)
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

38142-45-9
Record name (+)-Limonen-10-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38142-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limonen-10-ol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Limonen-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIMONEN-10-OL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8KVB0R3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Reactant of Route 3
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Reactant of Route 4
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Reactant of Route 5
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
Reactant of Route 6
1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.